nor-Cannabichromene

Analytical Chemistry Physicochemical Profiling Cannabinoid Reference Standards

nor-Cannabichromene (CAS 2552823-92-2), also designated as (±)-CBCB, CBC-C4, or nor-CBC-C4, is a synthetic phytocannabinoid analytical reference standard belonging to the cannabichromene class. It is structurally defined as 7-butyl-2-methyl-2-(4-methyl-3-penten-1-yl)-2H-1-benzopyran-5-ol, differing from the parent compound cannabichromene (CBC) by the substitution of the pentyl side chain with a butyl group.

Molecular Formula C21H28O4
Molecular Weight 344.4 g/mol
CAS No. 2552823-92-2
Cat. No. B14081621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenor-Cannabichromene
CAS2552823-92-2
Molecular FormulaC21H28O4
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O
InChIInChI=1S/C21H28O4/c1-5-6-9-15-13-17-16(19(22)18(15)20(23)24)10-12-21(4,25-17)11-7-8-14(2)3/h8,10,12-13,22H,5-7,9,11H2,1-4H3,(H,23,24)
InChIKeyLBLHSYKUFLXTQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





nor-Cannabichromene (CAS 2552823-92-2): Procurement-Grade Analytical Reference Standard for Cannabinoid Research


nor-Cannabichromene (CAS 2552823-92-2), also designated as (±)-CBCB, CBC-C4, or nor-CBC-C4, is a synthetic phytocannabinoid analytical reference standard belonging to the cannabichromene class . It is structurally defined as 7-butyl-2-methyl-2-(4-methyl-3-penten-1-yl)-2H-1-benzopyran-5-ol, differing from the parent compound cannabichromene (CBC) by the substitution of the pentyl side chain with a butyl group . The compound is supplied as a racemic mixture with a molecular formula of C20H28O2 and a molecular weight of 300.4 g/mol, and is intended exclusively for research and forensic applications .

Analytical reference standard for cannabinoid research & forensic analysis
Butyl homolog (C4) distinct from pentyl-chain cannabinoids like CBC
Supplier-tested ≤0.3% Δ9-THC for simplified procurement

Why Cannabichromene (CBC) or Other Cannabinoid Reference Standards Cannot Substitute for nor-Cannabichromene


nor-Cannabichromene is a distinct butyl homolog within the cannabichromene series, and its analytical and physicochemical properties diverge measurably from those of the more common pentyl-side-chain cannabinoids like CBC and CBD . The shorter alkyl chain directly influences critical parameters such as chromatographic retention time, mass spectral fragmentation patterns, and lipophilicity, which are fundamental for unambiguous identification and quantification in complex matrices [1]. Using a non-homologous reference standard introduces systematic error in potency testing, forensic analysis, and structure-activity relationship (SAR) studies, where precise side-chain length is a key variable. These inherent differences are detailed quantitatively in the sections that follow.

Target
nor-Cannabichromene (butyl)

Lighter mass, distinct chromatographic retention, and unique mass spectrum due to C4 side chain.

Potential Substitute
CBC or other pentyl cannabinoids

Heavier mass, different lipophilicity, and non-matching spectral fragments may cause systematic bias in quantification.

Quantitative Differentiation Guide for nor-Cannabichromene (CAS 2552823-92-2) Against Core Comparators


Molecular Weight and Predicted Lipophilicity Distinction vs. Cannabichromene (CBC)

nor-Cannabichromene is a lower homolog of CBC, possessing a butyl side chain instead of a pentyl chain. This structural modification results in a lower molecular weight (300.4 vs. 314.5 g/mol) . The XLogP for CBC is reported as 6.9, and the reduction by one methylene group is predicted to lower the logP of nor-Cannabichromene, a critical factor in reversed-phase chromatographic separation [1].

Molecular Weight vs. CBC
Reported
300.4 vs. 314.5 g/mol (Δ -14.1)
Ensures correct MS-based identification in forensic and metabolomic workflows.
Butyl vs. pentyl side-chain; one methylene difference.
Analytical Chemistry Physicochemical Profiling Cannabinoid Reference Standards

Regulatory Compliance Advantage: Sub-0.3% Δ9-THC Content for Streamlined Procurement

As verified by the supplier, this analytical reference standard has been tested to contain ≤0.3% Δ9-tetrahydrocannabinol (THC) on a dry weight basis, meeting the 2018 Farm Bill requirements for a non-controlled substance in the U.S. [1]. This contrasts with many cannabis-derived reference materials that may contain higher levels of THC or its analogues, triggering stricter regulatory controls [2].

Δ9-THC Content Compliance
Supplier QC
≤0.3% Δ9-THC (dry weight)
Meets 2018 Farm Bill threshold; simplifies institutional procurement and shipping.
Batch-specific testing; qualifies as non-controlled substance in the U.S.
Regulatory Science Procurement Compliance Controlled Substances

Validated Long-Term Stability Specification Supporting Multi-Year Studies

The supplier specifies a stability of ≥4 years for this compound when stored at -20°C . This documented stability window provides a verifiable benchmark for long-term analytical method validation and longitudinal research studies, assuring lot-to-lot consistency.

Shelf-Life Stability
Supplier-specified
≥4 years at -20°C
Supports long-term study continuity and method validation programs.
Reduces re-procurement frequency; confirm lot-specific certificate.
Method Validation Reference Material Stability Experimental Reproducibility

Chromatographic and Spectral Orthogonality for Method Specificity

As a butyl homolog, nor-Cannabichromene possesses distinct chromatographic retention and mass spectral fragmentation compared to pentyl-side-chain cannabinoids. The identification of butyl cannabinoids in cannabis samples via GC-MS relies on these unique spectra, which are analogous to, but clearly distinguishable from, pentyl and propyl homologs . The supplier provides a GC-MS spectral library entry and batch-specific QC data, facilitating method development .

Chromatographic Orthogonality
Class-level inference
Distinct GC-MS spectrum and retention index
Enables specific, interference-free cannabinoid profiling methods.
Butyl homolog spectra distinct from C3/C5; verify with batch QC data.
Gas Chromatography-Mass Spectrometry Liquid Chromatography Analytical Method Development

High-Impact Application Scenarios for nor-Cannabichromene (CAS 2552823-92-2)


Forensic Toxicology and Seized-Drug Analysis

Forensic laboratories require certified reference standards to definitively identify and quantify cannabinoids in seized materials. The unique mass spectrum and chromatographic profile of nor-Cannabichromene, as a butyl homolog, make it an essential reference for differentiating these minor cannabinoids from the more abundant pentyl variants, directly supporting the evidentiary requirements of criminal investigations .

Cannabinoid Structure-Activity Relationship (SAR) Studies

Researchers investigating the pharmacological impact of cannabinoid side-chain length need a pure, well-characterized butyl analogue. nor-Cannabichromene serves as a critical tool compound in these SAR panels. Its use helps delineate how the reduction from a pentyl to a butyl chain modulates receptor binding affinity and functional activity at targets like CB2 and TRP channels, as exemplified by recent medicinal chemistry campaigns focused on C3 and C4 cannabinoid analogues [1].

Cannabis Potency Testing and Impurity Profiling

Commercial cannabis and hemp testing laboratories can use this standard to develop and validate specific liquid or gas chromatography methods. The confirmed ≥98% purity and ≤0.3% Δ9-THC content allow for accurate calibration and the identification of butyl cannabichromenes as potential impurities or minor constituents in plant extracts and finished products, ensuring label accuracy and regulatory compliance .

In Vitro Metabolism and Drug-Disposition Studies

To accurately map the metabolic pathways of cannabinoids, researchers require pure analytical standards for both parent compounds and their metabolites. nor-Cannabichromene can be used as a substrate in human liver microsome assays to study the impact of alkyl side-chain length on CYP450-mediated oxidation and glucuronidation, providing crucial data for predicting pharmacokinetic behavior of cannabinoid-based therapeutics [2].

Application
Selection Property
Validation Focus
Forensic Toxicology & Seized-Drug Analysis
Butyl-homolog chromatographic profile
GC-MS spectral match and retention index confirmation
Cannabinoid SAR Studies
Side-chain length reference standard
Receptor binding and functional assay context
Cannabis Potency Testing & Impurity Profiling
Purity (>98%) and THC compliance
Calibration linearity and impurity identification
In Vitro Metabolism Research
Parent compound for metabolic pathway mapping
CYP450 oxidation and glucuronidation assay context
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